Product packaging for Calcitriol lactone(Cat. No.:CAS No. 81203-50-1)

Calcitriol lactone

Cat. No.: B106943
CAS No.: 81203-50-1
M. Wt: 444.6 g/mol
InChI Key: WMYIVSWWSRCZFA-RWVJFQLJSA-N
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Description

Overview of Vitamin D3 Metabolism and Catabolism

The journey of vitamin D3 in the body begins with its synthesis in the skin upon exposure to ultraviolet B (UVB) radiation or its intake from dietary sources. This precursor molecule undergoes two primary hydroxylation steps to become biologically active. The first hydroxylation occurs in the liver, converting vitamin D3 to 25-hydroxyvitamin D3 (calcifediol), the major circulating form of vitamin D. researchgate.netresearchgate.net The second and critical activation step takes place primarily in the kidneys, where calcifediol (B1668214) is hydroxylated by the enzyme 25-hydroxyvitamin D3 1-alpha-hydroxylase (CYP27B1) to form 1α,25-dihydroxyvitamin D3 (calcitriol). researchgate.netwikipedia.org

Calcitriol (B1668218) is the most potent metabolite of vitamin D and acts as a steroid hormone. drugbank.com Its primary functions include regulating calcium and phosphate (B84403) levels by enhancing their absorption from the intestine, promoting their reabsorption in the kidneys, and modulating bone remodeling. drugbank.commdpi.com

The catabolism, or breakdown, of vitamin D metabolites is essential for maintaining homeostasis and preventing toxicity. The key enzyme responsible for this process is the 24-hydroxylase (CYP24A1). mdpi.comoup.com This enzyme initiates the inactivation of both calcifediol and calcitriol through hydroxylation at the C24 or C23 positions. oup.comwikipedia.org The C24-oxidation pathway ultimately leads to the formation of calcitroic acid, a water-soluble compound excreted in the bile. researchgate.netwikipedia.org

Alternatively, the C23-oxidation pathway, also catalyzed by CYP24A1, leads to the formation of a lactone ring. oup.commdpi.com When calcitriol is the substrate, this pathway results in the production of 1α,25-dihydroxyvitamin D3-26,23-lactone, commonly known as calcitriol lactone. mdpi.commdpi.com This lactone is a major metabolite in the catabolic cascade of vitamin D. nih.govgoogle.com

Identification and Biological Significance of this compound as a Major Metabolite

This compound, with the chemical name (23S,25R)-1α,25-dihydroxyvitamin D3 26,23-lactone, is recognized as a significant product of calcitriol catabolism. nih.govgoogle.com Its formation involves a series of enzymatic reactions initiated by CYP24A1. oup.com The stereochemistry of the lactone ring, specifically at the C23 and C25 positions, is crucial for its biological activity. acs.org

While initially considered an inactive end-product of vitamin D metabolism, subsequent research has revealed that this compound possesses its own distinct biological activities. nih.gov It has been shown to bind to the vitamin D receptor (VDR), although with a different affinity compared to calcitriol. nih.govnih.gov This interaction with the VDR suggests that this compound can modulate gene expression and influence cellular processes. nih.gov

Studies have indicated that this compound may have effects on bone metabolism. For instance, some research suggests it might inhibit bone resorption by affecting the formation of osteoclasts, the cells responsible for bone breakdown. nih.gov This is in contrast to some of its precursor metabolites which stimulate bone resorption. nih.gov Furthermore, this compound has been observed to increase intestinal calcium transport, a hallmark action of vitamin D compounds. nih.gov However, its effect on serum calcium levels can differ from that of calcitriol. nih.gov

The full spectrum of this compound's biological functions is still under investigation, with its potential as a therapeutic agent for VDR-related diseases being an area of active research. nih.gov The limited availability of this metabolite through natural sources has necessitated the development of complex chemical synthesis methods to facilitate further study. google.comacs.org

Historical Context of this compound Discovery and Early Research

The discovery of this compound is intertwined with the broader exploration of vitamin D metabolism that intensified in the latter half of the 20th century. Following the identification of calcitriol as the active form of vitamin D in 1971, scientific efforts turned towards understanding its metabolic fate. wikipedia.org

In the early 1980s, researchers successfully isolated and identified calcitroic acid as a major water-soluble metabolite of calcitriol. wikipedia.org Around the same period, another significant metabolite, calcitriol-26,23-lactone, was identified. medchemexpress.com The total synthesis of (23S,25R)-1α,25(R)-dihydroxyvitamin D3 26,23(S)-lactone was first reported in 1983, a crucial step that allowed for more detailed biological investigations. medchemexpress.commedchemexpress.com

Early research focused on comparing the biological activities of this compound with its parent compound, calcitriol, and other intermediate metabolites. nih.gov These studies began to unveil the unique biological profile of the lactone, demonstrating its ability to influence calcium transport and bone cell activity. nih.gov The development of synthetic routes was a significant breakthrough, as it provided the necessary quantities of the compound for in-depth biological characterization, which was not feasible by isolating it from natural sources due to its low abundance. google.com

Scope and Objectives of the Academic Research Review on this compound

This academic review aims to provide a comprehensive and focused analysis of the chemical compound this compound. The primary objective is to synthesize the current scientific knowledge surrounding this key vitamin D metabolite, strictly adhering to the following areas:

Vitamin D Metabolomics Context: To situate this compound within the established pathways of vitamin D3 metabolism and catabolism.

Identification and Biological Significance: To detail the identification of this compound and elucidate its known biological activities and significance as a major metabolite.

Historical Perspective: To provide a historical overview of the discovery and initial research that has shaped our understanding of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H40O5 B106943 Calcitriol lactone CAS No. 81203-50-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,5S)-5-[(2R)-2-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-3-hydroxy-3-methyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O5/c1-16(12-21-15-27(4,31)25(30)32-21)22-9-10-23-18(6-5-11-26(22,23)3)7-8-19-13-20(28)14-24(29)17(19)2/h7-8,16,20-24,28-29,31H,2,5-6,9-15H2,1,3-4H3/b18-7+,19-8-/t16-,20-,21+,22-,23+,24+,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYIVSWWSRCZFA-RWVJFQLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC(C(=O)O1)(C)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@H]1C[C@@](C(=O)O1)(C)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1051359
Record name Vitamin D3, 1,25-dihydroxy-, 26, 23-lactone, (1alpha)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1051359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1,25-Dihydroxyvitamin D3-26,23-lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000969
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

81203-50-1, 208408-46-2
Record name Calcitriol lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81203-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,25-Dihydroxyvitamin D3-26,23-lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081203501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vitamin D3, 1,25-dihydroxy-, 26, 23-lactone, (1alpha)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1051359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,25-Dihydroxyvitamin D3-26,23-lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000969
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Metabolic Pathways Leading to Calcitriol Lactone

Enzymatic Formation of Calcitriol (B1668218) Lactone from 1α,25-Dihydroxyvitamin D3 (Calcitriol)

The conversion of calcitriol to its lactone metabolite is a multi-step enzymatic process that modifies the steroid's side chain, rendering it inactive. This pathway is a key component of vitamin D homeostasis.

The metabolic cascade leading to calcitriol lactone is initiated by hydroxylation at the carbon-23 (C23) position of the calcitriol side chain. researchmap.jp This initial step is followed by a subsequent hydroxylation at the carbon-26 (C26) position. drugbank.com The resulting intermediate, 1α,23,25,26-tetrahydroxyvitamin D3, then undergoes an intramolecular cyclization reaction. This process forms a stable five-membered lactone ring, yielding the final product, 1α,25(OH)2D3-26,23-lactone, commonly known as this compound. drugbank.come-lactancia.org This lactone is a major circulating metabolite of calcitriol in humans. drugbank.come-lactancia.org

The enzymatic reactions in the this compound pathway are primarily catalyzed by cytochrome P450 enzymes. The principal enzyme implicated in this pathway is CYP24A1, also known as 25-hydroxyvitamin D3-24-hydroxylase. pnas.orguniprot.org This mitochondrial enzyme is a key regulator of vitamin D catabolism and is capable of catalyzing multiple hydroxylation steps. pnas.orguniprot.org While its name suggests a primary role in 24-hydroxylation, CYP24A1 is a bifunctional enzyme that also possesses potent 23-hydroxylase activity, initiating the lactone formation pathway. pnas.orgwikipedia.org

In addition to CYP24A1, the hepatic enzyme CYP3A4 has been shown to contribute to the C23-oxidative pathway that produces this compound. mdpi.comoup.com Both CYP24A1 and CYP3A4 can metabolize calcitriol at the C23 and C24 positions. oup.com

EnzymeLocationFunction in Lactone Formation
CYP24A1 Kidney, Intestine, and other vitamin D target tissuesPrimary enzyme; initiates the C23-hydroxylation pathway leading to lactone formation. pnas.orguniprot.org
CYP3A4 Liver, IntestineContributes to the C23-oxidative pathway, degrading calcitriol to its lactone form. mdpi.comoup.com

CYP24A1 functions as a monooxygenase, inserting an oxygen atom into the calcitriol side chain. uniprot.org The enzyme's ability to perform either 23- or 24-hydroxylation is determined by the precise orientation of the substrate's side chain within the active site. pnas.org Research into the enzyme's structure and function has revealed that the regioselectivity is highly dependent on specific amino acid residues. pnas.org

A key finding is that a single amino acid substitution can dramatically alter the enzyme's function. In human CYP24A1, the residue at position 326 is an alanine (B10760859). pnas.orgnih.gov Studies have shown that mutating this single residue to a glycine (B1666218) (A326G) converts the enzyme's preference from a 24-hydroxylase to a 23-hydroxylase. pnas.orgnih.gov The smaller glycine residue is thought to provide additional space within the substrate-binding pocket, allowing the calcitriol side chain to shift its position. This new orientation places the C23 in the optimal position for hydroxylation, favoring the lactone pathway. pnas.org

Role of Cytochrome P450 Enzymes (e.g., CYP24A1) in Lactone Formation

Comparative Analysis of this compound Pathway with Calcitroic Acid Formation

The catabolism of calcitriol is a balance between two competing pathways, each initiated by a distinct hydroxylation event on the side chain, leading to different excretory end products.

The two primary catabolic pathways for calcitriol are distinguished by the initial site of enzymatic attack on the side chain. uniprot.orgwikipedia.org The C23-hydroxylation pathway leads to the formation of 1α,25(OH)2D3-26,23-lactone, while the C24-hydroxylation pathway results in the production of calcitroic acid. pnas.orgwikipedia.org

The C24-oxidation pathway, initiated by CYP24A1, involves a sequence of five or six oxidative steps. uniprot.orgresearchgate.net After the initial 24-hydroxylation, the side chain is further oxidized and ultimately cleaved between C23 and C24, yielding the water-soluble calcitroic acid, which is readily excreted. wikipedia.orgnih.gov In contrast, the C23-lactone pathway involves hydroxylations and subsequent intramolecular cyclization without cleavage of the side chain. drugbank.com

Feature23-Hydroxylation Pathway24-Hydroxylation Pathway
Initiating Enzyme CYP24A1, CYP3A4 pnas.orgoup.comCYP24A1, CYP3A4 pnas.orgoup.com
Initial Step Hydroxylation at C23 researchmap.jpHydroxylation at C24 researchgate.net
Key Process Intramolecular cyclization drugbank.comSide-chain cleavage nih.gov
Final Product 1α,25(OH)2D3-26,23-lactone pnas.orgCalcitroic acid wikipedia.org
Biological Activity Considered an inactivation pathway pnas.orgConsidered the major inactivation pathway leading to an excretory product wikipedia.orgnih.gov

The diversion of calcitriol metabolism toward either the lactone or the calcitroic acid pathway is influenced by several factors, most notably the specific characteristics of the catabolizing enzyme.

Species-Specific Enzyme Function : The regioselectivity of CYP24A1 is species-dependent. pnas.org Human CYP24A1 predominantly functions as a 24-hydroxylase, making calcitroic acid the major catabolic product in humans. pnas.orgnih.gov In contrast, the CYP24A1 enzyme from other species, such as the opossum, primarily exhibits 23-hydroxylase activity. pnas.org The enzyme in rats and mice also shows very little C23-hydroxylation activity. acs.orggenome.jp

Enzyme Structure : As detailed in section 2.1.3, the amino acid composition of the CYP24A1 active site is a critical determinant of pathway selection. The presence of alanine at position 326 in human CYP24A1 favors the C24-hydroxylation pathway. pnas.orgnih.gov

Endogenous Production and Circulating Levels of this compound

Presence in Mammalian Systems

This compound is an endogenously produced metabolite found in mammalian systems, including humans, dogs, and rats. e-lactancia.orgdrugs.com It is considered a major circulating metabolite of calcitriol in humans. drugbank.come-lactancia.orgdrugs.com Quantitative analysis has established its presence in the bloodstream at significant concentrations. According to drug prescribing information, the mean serum concentration of this compound in humans is approximately 131 ± 17 pg/mL. e-lactancia.orgdrugs.com This level is notably higher than the typical baseline circulating levels of its parent compound, calcitriol, which are generally in the range of 15 to 75 pg/mL. drugbank.comresearchgate.net

Table 1: Comparative Circulating Levels of Calcitriol and this compound in Humans

Compound Mean Serum Concentration
Calcitriol 15 - 75 pg/mL researchgate.net
This compound 131 ± 17 pg/mL e-lactancia.orgdrugs.com

Biological Context of Lactone Accumulation

The accumulation of this compound in circulation is primarily a consequence of the body's homeostatic mechanism to regulate calcitriol levels. The enzyme CYP24A1 is a key regulator in vitamin D metabolism, and its primary function is to prevent the accumulation of potentially toxic levels of calcitriol. nih.gov By converting active calcitriol into metabolites like calcitroic acid and this compound, the body effectively inactivates or modifies the hormone's activity, thus maintaining calcium homeostasis. wikipedia.orgnih.gov

The production of this compound is part of this catabolic process. nih.govmdpi.com Conditions that lead to higher levels of calcitriol can subsequently increase the production and accumulation of its metabolites. For instance, in certain diseases characterized by ectopic production of the enzyme that synthesizes calcitriol (CYP27B1), such as sarcoidosis or some lymphomas, elevated calcitriol levels would be expected to drive higher flux through the catabolic pathways, leading to more this compound. wikipedia.org Similarly, in patients with chronic renal failure, the elimination of calcitriol is impaired, which could alter the balance of its metabolites. drugs.com Unlike the alternative C-24 oxidation pathway which results in the biologically inactive calcitroic acid, some research suggests that the 1,25-26,23 lactone resulting from the C-23 pathway retains biological activity. nih.gov

Chemical Synthesis and Analog Development of Calcitriol Lactone

Stereoselective Total Synthesis of Calcitriol (B1668218) Lactone and Its Diastereomers

The total synthesis of calcitriol lactone and its diastereomers requires precise control over multiple stereocenters, particularly at the C23 and C25 positions. Researchers have developed various strategies to address this challenge, primarily focusing on the diastereoselective construction of the side chain and the convergent assembly of the A-ring and CD-ring fragments.

Synthetic Strategies for Constructing C23 and C25 Stereochemistry

The stereochemistry of the side chain at C23 and C25 is crucial for the biological activity of this compound. Two key approaches have been instrumental in achieving the desired stereocontrol: diastereoselective Reformatsky-type crotylation and diastereoselective epoxidation.

A key step in establishing the stereochemistry at the C23 position involves a diastereoselective Reformatsky-type crotylation reaction. acs.orgnih.govacs.orgresearchgate.net This reaction, when performed on a suitable aldehyde precursor in the presence of a chiral ligand, allows for the controlled formation of the desired stereoisomer. acs.orgnih.govacs.orgresearchgate.net For instance, the crotylation of a specific aldehyde in the presence of a chiral ligand has been shown to effectively construct the C23 stereochemistry. acs.orgnih.govacs.org This method provides a reliable way to introduce the hydroxyl group at C23 with the correct spatial orientation.

To control the stereochemistry at the C25 position, diastereoselective epoxidation of a homoallylic-allylic alcohol intermediate has proven to be an effective strategy. acs.orgnih.govacs.orgresearchgate.net This reaction creates an epoxide with a defined stereochemistry, which can then be further manipulated to yield the desired C25 configuration. acs.org The choice of epoxidation conditions is critical to achieving high diastereoselectivity. acs.org For example, specific reaction conditions have been identified that favor the formation of the desired (25R) or (25S) stereoisomer. acs.org The stereoselectivity of these epoxidation reactions can be very high, with some methods achieving diastereomeric ratios of up to 50:1 in favor of the desired product. purdue.edu

Diastereoselective Reformatsky-type Crotylation Approaches

Convergent Synthesis Methods Involving A-Ring and CD-Ring Coupling

Convergent synthesis is a widely adopted strategy for constructing the complex framework of vitamin D analogs, including this compound. iiarjournals.orgmdpi.comnih.govnih.gov This approach involves the separate synthesis of the A-ring and the CD-ring fragments, which are then coupled together in a later step. iiarjournals.org This method offers greater flexibility and efficiency compared to a linear synthesis where the molecule is built step-by-step. iiarjournals.org

Several coupling reactions have been successfully employed for this purpose. The Wittig-Horner reaction, which couples a phosphine (B1218219) oxide derivative of the A-ring with a ketone on the CD-ring, is a classic and effective method. iiarjournals.org More recently, palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling and tandem reactions developed by Trost, have become powerful tools for connecting the A-ring and CD-ring synthons. iiarjournals.orgresearchgate.netacs.orgsioc-journal.cn These palladium(0)-catalyzed reactions often involve coupling an enyne-type A-ring with a CD-ring vinyl bromide or triflate. acs.orgnih.govacs.orgiiarjournals.org

Challenges and Advancements in High-Yield Stereoselective Synthesis

Recent advancements have focused on improving the efficiency and stereocontrol of key reactions. The development of new chiral ligands for the Reformatsky-type crotylation and more selective epoxidation methods are ongoing areas of research. purdue.edu Furthermore, the exploration of novel coupling strategies aims to improve the yield and practicality of the convergent synthesis. iiarjournals.orgnih.gov For instance, the Pauson-Khand reaction has emerged as a practical alternative for synthesizing the CD-ring. iiarjournals.org

Enzymatic and Biocatalytic Approaches to this compound Synthesis

In addition to traditional chemical synthesis, enzymatic and biocatalytic methods are emerging as promising alternatives for the synthesis of vitamin D metabolites, including this compound. mdpi.comdntb.gov.uaresearchgate.netdntb.gov.uaresearchgate.net These approaches offer the potential for highly selective and environmentally friendly transformations.

Unspecific peroxygenases (UPOs) are a class of fungal enzymes that have shown potential in catalyzing the hydroxylation of C-H bonds. dntb.gov.uaresearchgate.net For example, a peroxygenase from Agrocybe aegerita (AaeUPO) has been used to hydroxylate the C-25 position of alfacalcidol (B1684505) in a single step to produce calcitriol with high selectivity and yield. mdpi.comdntb.gov.uaresearchgate.net This enzymatic approach significantly simplifies the synthetic route compared to multi-step chemical syntheses. mdpi.com

Furthermore, cytochrome P450 (CYP) enzymes play a crucial role in the natural metabolism of vitamin D3, catalyzing various hydroxylation steps that lead to the formation of calcitriol and its metabolites, including the lactone form. diva-portal.org While not a direct synthetic method in the traditional sense, understanding the function of these enzymes, such as CYP24A1 which is involved in the formation of the 26,23-lactone, provides valuable insights for developing biocatalytic systems. diva-portal.org The engineering of these enzymes could lead to highly specific catalysts for the production of this compound and its analogs. dntb.gov.ua

Exploration of Peroxygenase-Catalyzed Hydroxylation for Vitamin D Metabolites

The regioselective hydroxylation of vitamin D and its metabolites is a critical step in both their natural metabolism and their chemical synthesis. researchgate.netupc.edu Traditional chemical methods for hydroxylation often suffer from a lack of selectivity and require harsh reaction conditions. researchgate.net Consequently, biocatalytic approaches using enzymes like peroxygenases have emerged as a promising alternative. researchgate.netupc.edu

Fungal peroxygenases, particularly from species like Agrocybe aegerita and Coprinopsis cinerea, have been investigated for their ability to hydroxylate vitamin D compounds. upc.edursc.org These enzymes can catalyze the direct and selective hydroxylation of the vitamin D side chain. researchgate.netupc.edu For instance, the peroxygenase from Coprinopsis cinerea has demonstrated the ability to regioselectively hydroxylate both cholecalciferol (vitamin D3) and ergocalciferol (B368823) (vitamin D2) at the C-25 position, a key step in the formation of biologically active metabolites. researchgate.netupc.edu This enzymatic transformation offers a more environmentally friendly and efficient route compared to conventional chemical synthesis. researchgate.net

Research has shown that the reaction mechanism involves the incorporation of an oxygen atom from hydrogen peroxide (H2O2) into the substrate, confirming it as a true peroxygenation process. researchgate.net Computational studies have been employed to understand the differences in conversion rates and regioselectivity observed between different peroxygenases, providing insights into the enzyme-substrate interactions that govern the hydroxylation reaction. upc.edursc.org

Development of Biocatalytic Systems for Specific Hydroxylation and Cyclization

Building upon the exploration of peroxygenases, researchers have focused on developing more sophisticated biocatalytic systems for the targeted synthesis of vitamin D metabolites, including the precursors to this compound. researchgate.netmdpi.com These systems often utilize whole-cell biocatalysts or purified enzymes to achieve specific hydroxylation and subsequent cyclization reactions. mdpi.com

One notable advancement is the use of genetically engineered microorganisms to express specific cytochrome P450 monooxygenases. mdpi.com These enzymes are crucial in the natural metabolic pathway of vitamin D and can be harnessed for synthetic purposes. For example, whole cells of Pseudonocardia sp. have been used for the double hydroxylation of vitamin D3 to produce calcitriol. mdpi.com

Furthermore, biocatalytic systems have been developed to perform not only hydroxylation but also the subsequent intramolecular cyclization to form the lactone ring. researchgate.net This can be achieved by carefully controlling the reaction conditions and the choice of biocatalyst. The development of these integrated biocatalytic systems represents a significant step towards the efficient and sustainable production of this compound and its analogs. researchgate.net

Design and Synthesis of this compound Derivatives and Analogs

The structural framework of this compound provides a versatile scaffold for the design and synthesis of a wide array of derivatives and analogs. nih.gov These modifications aim to explore the structure-activity relationships, improve biological potency, and fine-tune the pharmacological profile of the parent compound. nih.govmusculoskeletalkey.com

Structural Modifications for Exploring Functional Diversity

A variety of structural modifications have been introduced into the this compound molecule to probe its functional diversity. These modifications often target the A-ring, the C-20 side chain, or the lactone moiety itself. musculoskeletalkey.commdpi.com For example, the introduction of fluorine atoms at metabolically susceptible positions can enhance the stability and potency of the analog. musculoskeletalkey.com

Other modifications include altering the stereochemistry at various chiral centers, such as C-20 and C-23, which can significantly impact the biological activity. musculoskeletalkey.comcapes.gov.br The synthesis of analogs with modified side chains, including the incorporation of double or triple bonds, has also been a key strategy to modulate their interaction with the vitamin D receptor (VDR) and metabolic enzymes. capes.gov.br

Synthesis of Methylene (B1212753) Lactones (e.g., TEI-9647)

A particularly important class of this compound analogs are the methylene lactones, exemplified by TEI-9647. nih.govnih.gov These compounds are characterized by an α-exo-methylene-γ-lactone structure in the side chain. nih.gov The synthesis of TEI-9647 and its derivatives has been a major focus of research due to their potential as VDR antagonists. nih.govjst.go.jp

The synthesis of these methylene lactones typically involves a convergent approach, where the A-ring and the CD-ring/side-chain fragments are synthesized separately and then coupled together. nih.govresearchgate.net Key reactions in these syntheses include the Lythgoe-type Wittig-Horner coupling and the Reformatsky-type allylation. researchgate.net The unique "alpha-exo-methylene carbonyl" structure is considered crucial for their antagonistic activity, possibly through a Michael-type addition reaction with nucleophilic residues in the VDR or related proteins. nih.gov However, some 2-methylene-19-nor analogs have been found to act as weak agonists, highlighting the subtle structure-activity relationships. nih.gov

Synthesis of Calcitriol Lactams (e.g., DLAMs)

Replacing the oxygen atom in the lactone ring of this compound with a nitrogen atom leads to the formation of calcitriol lactams, also known as DLAMs (1α,25-dihydroxyvitamin D3-26,23-lactams). nih.govacs.orgnih.gov These analogs were designed based on the hypothesis of inhibiting the folding of helix-12 in the VDR, a key step in its activation. acs.org

The synthesis of DLAMs has been achieved through a key 1,3-dipolar cycloaddition reaction. acs.orgnih.gov A variety of DLAM derivatives have been synthesized with different substituents on the nitrogen atom and varying stereochemistries at C23 and C25. acs.org Some of these (23S,25S)-DLAM isomers have shown strong binding to the VDR and exhibit antagonistic activity. acs.org The nature of the substituent on the lactam nitrogen has been shown to be important for their antagonistic properties. acs.org

Development of Novel Analogs with Tailored Side Chains

The development of novel this compound analogs with tailored side chains continues to be an active area of research. conicet.gov.argoogle.com The goal is to create compounds with specific biological profiles, such as enhanced antitumor activity with reduced calcemic effects. conicet.gov.ar

One strategy involves the introduction of amide groups and carboxyl groups into the side chain. conicet.gov.ar For example, the synthesis of an analog named ML-344, which bears an amide group at C-25 and a carboxyl group in its side chain, has been reported. conicet.gov.ar Another approach involves the incorporation of bulky or rigid groups at the terminus of the side chain to modulate VDR binding and activity. mdpi.com The synthesis of these diverse analogs relies on a range of organic reactions, including Wittig-Horner reactions and palladium-catalyzed couplings, to construct the desired side-chain structures. mdpi.comconicet.gov.ar

Molecular Mechanisms and Biological Activities of Calcitriol Lactone

Interaction with Vitamin D Receptor (VDR)

The biological effects of calcitriol (B1668218) lactone are initiated by its binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor. mdpi.com The nature of this interaction, including binding affinity and the resulting conformational changes in the receptor, is critical to understanding its specific biological outcomes.

Quantitative Analysis of VDR-Binding Affinity and Selectivity

Calcitriol lactone and its derivatives exhibit a distinct binding affinity for the VDR compared to calcitriol. Studies have shown that the binding affinity of this compound for the VDR is generally lower than that of calcitriol. revistanefrologia.com For instance, some lactone analogs have been found to have VDR binding affinities that are 90 to 200 times weaker than their corresponding 1α-hydroxyl diastereomers.

The structure of the lactone ring itself, including the stereochemistry at key carbon positions (C23 and C24) and the length of the alkyl chain, significantly influences VDR binding affinity. mdpi.com Research on various synthetic lactone derivatives has demonstrated that these modifications can modulate the affinity for the VDR. mdpi.com For example, certain 24-alkylated vitamin D₃ lactones showed a 2.3 to 3.7-fold increase in VDR binding affinity compared to unsubstituted lactones. mdpi.com

CompoundRelative VDR Binding Affinity (Compared to Calcitriol)Notes
Calcitriol 100% (Reference)High-affinity natural ligand. researchgate.net
This compound (and its analogs) Generally LowerAffinity is significantly influenced by the stereochemistry and substitutions on the lactone side chain. mdpi.com
(23S,24S)-24-alkylated lactones Increased vs. unsubstituted lactonesDemonstrates that side-chain modifications can enhance binding affinity relative to other lactones. mdpi.com

This table provides a qualitative comparison based on available research findings. Precise quantitative values can vary depending on the specific analog and experimental conditions.

Comparison of Ligand-Binding Domains with Calcitriol and Other Vitamin D Metabolites

The binding of a ligand to the VDR's ligand-binding domain (LBD) induces a specific conformational change, which is crucial for subsequent protein-protein interactions, including the recruitment of coactivators or corepressors. researchgate.net While calcitriol acts as a potent agonist, causing a conformational change that facilitates robust coactivator recruitment, this compound and its derivatives can induce different structural changes. acs.org

Molecular dynamics simulations and structural studies on lactone derivatives, such as TEI-9647, reveal that these compounds can act as partial antagonists in the human VDR. nih.gov This antagonistic behavior is attributed to a reduction in the stability of helix 12 of the LBD. nih.gov Helix 12 must adopt a specific "agonist" conformation to create a binding surface for coactivator proteins. By destabilizing this conformation, lactone derivatives can hinder the full activation of the receptor, thereby modulating the transcriptional response. nih.gov This contrasts with the action of full agonists like calcitriol, which strongly stabilize helix 12 in the active conformation. frontiersin.org

Cellular and Subcellular Mechanisms of Action

This compound exerts its biological effects primarily through the genomic pathway, which involves the modulation of gene transcription in the nucleus. nih.gov

Modulation of Gene Transcription through Genomic Pathways

The classical genomic pathway for vitamin D compounds begins with the ligand binding to the VDR in the cell. wikipedia.orgub.edu This ligand-VDR complex then undergoes a series of steps to regulate the expression of target genes.

Upon ligand binding, the VDR undergoes a conformational change that promotes its heterodimerization with the Retinoid X Receptor (RXR), another nuclear receptor. nih.govconicet.gov.ar This VDR-RXR heterodimer is the functional unit that binds to DNA. wikipedia.org The ability of a ligand to effectively promote or stabilize this heterodimerization is correlated with its transcriptional potency. researchgate.net While potent agonists like calcitriol strongly promote this interaction, the effect of this compound can be different. Studies with the lactone analog TEI-9647 have shown that while it does not completely block the formation of the VDR-RXR complex, its ability to enhance this interaction is diminished compared to calcitriol. researchgate.net

The VDR-RXR heterodimer, formed in the presence of its ligand, translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. nih.govconicet.gov.ar This binding event is a critical step in initiating gene transcription. The complex then recruits a suite of co-regulatory proteins (coactivators or corepressors) that modify chromatin structure and facilitate or inhibit the transcription of the gene by RNA polymerase II. nih.gov

Even in the presence of antagonistic or partially antagonistic ligands like certain this compound derivatives, the VDR-RXR complex can still bind to the VDRE. researchgate.net However, due to the altered conformation of the VDR induced by the lactone ligand (as discussed in 4.1.2), the complex may fail to efficiently recruit the necessary coactivator proteins. nih.gov This leads to a blunted or altered transcriptional output compared to that initiated by a full agonist like calcitriol. This mechanism allows this compound to act as a modulator of vitamin D signaling, selectively activating some genes while potentially antagonizing the action of calcitriol on others.

Formation of VDR-RXR Heterodimeric Complexes

Exploration of Non-Genomic Signaling Pathways

While the genomic actions of vitamin D compounds, mediated by the nuclear vitamin D receptor (VDR), are well-documented, the non-genomic, rapid responses are an area of ongoing research. nih.govmdpi.com These non-genomic pathways are initiated at the cell membrane and involve the activation of various signal transduction cascades, including protein kinases like protein kinase A (PKA), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs). nih.govresearchgate.net

For calcitriol, these rapid, non-genomic actions are mediated through membrane-associated VDRs and other putative receptors like protein disulfide isomerase family A member 3 (PDIA3). nih.govmdpi.com These interactions can trigger a variety of downstream effects, such as influencing calcium channels and activating signaling molecules like MAPK and extracellular signal-related kinase (ERK). nih.govresearchgate.net In microglial cells, for instance, calcitriol exerts anti-inflammatory effects through a non-genomic mechanism by inhibiting the translocation of NF-κB and the phosphorylation of ERK. nih.gov

Role in Cellular Differentiation Processes

The influence of vitamin D compounds on cellular differentiation is a cornerstone of their biological function beyond calcium homeostasis. Calcitriol is a potent inducer of differentiation in various cell types, including myeloid leukemia cells. drugbank.com For example, it can induce the differentiation of human leukemia (HL-60) cells and the U937 monoblast cell line into a monocyte-macrophage phenotype. drugbank.comoup.com

This compound also exhibits activity in cellular differentiation, although its effects can differ from those of calcitriol. Studies have shown that this compound can stimulate the formation of multinucleate cells from hematopoietic blast cells, and this activity correlates with its binding affinity for the VDR. nih.gov However, in unfractionated bone marrow cultures, it did not show an inhibitory effect on multinucleate cell formation induced by calcitriol. nih.gov

The antagonistic properties of some this compound analogs, such as TEI-9647, have been particularly informative. TEI-9647 has been shown to block the VDR-mediated differentiation of HL-60 cells induced by calcitriol. oup.com This antagonistic action highlights the critical role of the side-chain structure in determining the functional outcome of VDR activation. The ability of certain this compound derivatives to act as antagonists suggests that they can bind to the VDR but fail to induce the necessary conformational changes for the recruitment of coactivator proteins, thereby inhibiting gene transcription related to differentiation. oup.com

Influence on Immune System Modulation

The vitamin D endocrine system is a significant modulator of both the innate and adaptive immune systems. drugbank.comresearchgate.net Calcitriol is known to exert a range of immunomodulatory effects, such as enhancing the antimicrobial activity of macrophages and monocytes, and influencing the differentiation and function of T and B lymphocytes. drugbank.complos.org It can suppress the production of pro-inflammatory cytokines like IL-1 and IL-2 and inhibit the proliferation of lymphocytes. drugbank.com

The role of this compound in immune modulation is an emerging area of study. Given its interaction with the VDR, which is expressed in immune cells, it is expected to have an impact on immune responses. drugbank.com Calcitriol has been shown to suppress the expression of Th1 cytokines (e.g., IFN-γ) and promote the function of Th2 and regulatory T cells (Tregs). researchgate.net It can also inhibit the differentiation of B cells into plasma cells, thereby suppressing antibody production. researchgate.net

While direct evidence for this compound's specific effects on different immune cell subsets and cytokine profiles is still being gathered, its ability to bind to the VDR suggests it could influence these processes. The antagonistic nature of some of its analogs implies that it could potentially counteract some of the immunomodulatory actions of calcitriol. For example, the VDR antagonist TEI-9647 has been used in studies to block the effects of calcitriol on cytokine expression, indicating that this compound-like structures can interfere with calcitriol's immune-regulating functions. researchgate.net Further research is needed to delineate the precise immunomodulatory profile of endogenous this compound.

Mechanistic Insights into Effects on Bone Cell Biology

The regulation of bone metabolism is a primary function of the vitamin D system. Calcitriol plays a complex role in bone remodeling, influencing both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). It can stimulate the expression of Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) in osteoblasts, which in turn promotes the differentiation and activation of osteoclasts. viamedica.plresearchgate.net

This compound has been shown to have direct effects on bone cells that are distinct from calcitriol. One study found that (23S,25R)-1α,25(OH)2D3-26,23-lactone has an inhibitory action on bone resorption. This effect is thought to be mediated by the inhibition of osteoclastic cell formation. nih.gov Conditioned medium from osteoblast-like MC3T3-E1 cells treated with this lactone inhibited the formation of multinucleate osteoclast-like cells. nih.gov This suggests that this compound may induce osteoblasts to secrete a factor that inhibits osteoclastogenesis. In contrast, calcitriol and other vitamin D3 metabolites stimulated the formation of these cells. nih.gov

Furthermore, while several 24-oxo and 26,23-lactone metabolites of calcitriol have been shown to possess direct bone-resorbing activity, the lactones are significantly less potent than the 24-oxo metabolites. nih.gov The most potent of the lactones had only a fraction of the bone-resorbing activity of calcitriol. nih.gov These findings indicate that the conversion of calcitriol to its lactone form represents a substantial step in the inactivation of its bone-resorbing potential. nih.gov

Compound Effect on Osteoclast Formation/Activity Mechanism
Calcitriol Stimulates osteoclast differentiation and activityIncreases RANKL expression in osteoblasts viamedica.plresearchgate.net
This compound Inhibits osteoclastic cell formation and has lower bone-resorbing activityMay induce inhibitory factors from osteoblasts nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of this compound and Its Analogs

The biological activities of this compound and its synthetic analogs are intrinsically linked to their three-dimensional structures. SAR studies have been crucial in understanding how specific structural features influence their interaction with the VDR and their resulting agonist or antagonist effects.

Elucidating Key Structural Features for VDR Agonism or Antagonism

The VDR is a ligand-activated transcription factor that, upon binding to an agonist like calcitriol, undergoes a conformational change that facilitates its interaction with coactivator proteins, leading to gene transcription. researchgate.net Antagonists, on the other hand, bind to the VDR but fail to induce this active conformation, or may even stabilize an inactive conformation, thereby blocking the action of agonists.

For this compound and its analogs, the side chain, and particularly the lactone ring, is a key determinant of their biological activity. The presence and stereochemistry of the lactone ring can significantly alter the compound's affinity for the VDR and its functional effects. For example, the synthetic analog TEI-9647, which has an α-exo-methylene-γ-lactone structure, acts as a VDR antagonist. oup.com SAR studies have revealed that the "alpha-exo-methylene carbonyl" structure is crucial for this antagonistic activity. oup.com It is hypothesized that this feature may undergo a Michael-type addition with nucleophilic residues, such as cysteine, within the VDR or associated proteins, leading to the antagonistic effect. oup.com

Furthermore, modifications to the A-ring of this compound analogs, such as the introduction of a 2α-(3-hydroxypropoxy) group, have been shown to dramatically enhance their antagonistic activity. acs.org This indicates that interactions with the VDR are not solely dependent on the side chain but involve a cooperative effect with other parts of the molecule.

Correlation between Stereochemistry and Biological Potency

The stereochemistry of the side chain of this compound and its analogs is a critical factor in determining their biological potency and whether they act as agonists or antagonists. The spatial arrangement of the hydroxyl groups and the lactone ring influences how the molecule fits into the ligand-binding pocket of the VDR.

Studies comparing different diastereoisomers of this compound have shown variations in their biological activities. researchgate.net For example, among the lactone metabolites, the 25S isomers have been found to be more potent than the 25R isomers in terms of bone-resorbing activity. nih.gov

In the case of synthetic VDR antagonists based on the this compound scaffold, the stereochemistry at positions 23 and 24 of the lactone ring is crucial for their antagonistic potency. For instance, in a series of C24-alkylated vitamin D3 lactones, both the orientation and the length of the alkyl group at C24, as well as the stereochemistry at C23, significantly affected VDR binding affinity and antagonistic activity. acs.org Specifically, for a series of calcitriol lactam (DLAM) derivatives, which are analogs where the oxygen in the lactone ring is replaced by nitrogen, the (23S,25S)-isomers were found to bind effectively to the VDR and exhibit antagonistic activity. acs.org

Impact of Side Chain Modifications on Receptor Interaction and Downstream Effects

The biological activity of this compound is intricately linked to its three-dimensional structure, particularly the conformation and chemical nature of its side chain. Modifications to this part of the molecule can profoundly influence its interaction with the Vitamin D Receptor (VDR), leading to a spectrum of activities from antagonism to superagonism. Researchers have extensively explored these structure-activity relationships to develop analogs with tailored therapeutic properties.

The side chain of this compound, which includes the C23-C26 lactone ring, plays a crucial role in how the molecule docks within the ligand-binding pocket (LBP) of the VDR. Alterations in the length of the alkyl chain, the stereochemistry at key chiral centers like C23 and C24, and the introduction of various functional groups can either enhance or diminish the molecule's binding affinity and modulate its functional output.

Influence of Lactone Ring Modifications

Modifications to the lactone ring itself have been a primary focus of synthetic efforts to create potent VDR modulators. The stereochemistry and substitution patterns on the lactone ring significantly affect the compound's biological profile.

Studies have shown that the stereochemistry at positions C23 and C24 is a critical determinant of antagonistic activity. For instance, the VDR binding affinity of (23S,24S)-24-alkylated vitamin D3 lactones was found to be 2.3 to 3.7 times higher than that of the corresponding unsubstituted lactones. mdpi.com This increased binding affinity translated to enhanced antagonistic activity, with the (23S,24S)-isomers showing a 1.7- to 3.5-fold increase in potency. mdpi.com The structure of the lactone ring, including the length of an attached alkyl chain, markedly affects the antagonistic properties of these compounds. mdpi.com

Furthermore, the introduction of substituents at the C2α position of 25-dehydro-1α-hydroxyvitamin D3-26,23-lactone analogs has been shown to remarkably enhance their antagonistic activities. The introduction of a 2α-methyl, 2α-(3-hydroxypropyl), or 2α-(3-hydroxypropoxy) group can significantly improve the antagonistic profile of these lactones. For example, while introducing these groups to one series of lactone analogs (TEI-9647) had little effect on VDR binding, their addition to a different series (TEI-9648) increased binding affinity by 3.3 to 5.3 times. This enhancement in binding often correlates with a significant boost in antagonistic activity, as measured by the inhibition of HL-60 cell differentiation induced by the natural hormone, 1α,25-dihydroxyvitamin D3.

Below is a data table summarizing the VDR binding affinity and antagonistic activity of several 2α-modified 25-dehydro-1α-hydroxyvitamin D3-26,23-lactone analogs.

Compound2α-SubstituentRelative VDR Binding Affinity (%)Relative Antagonistic Activity (%)
TEI-9647 (2)-H100100
2a-CH3120290
2b-(CH2)3OH1101800
2c-O(CH2)3OH1002500
TEI-9648 (3)-H10130
3a-CH3331100
3b-(CH2)3OH534200
3c-O(CH2)3OH485000

Other Side Chain Modifications and Their Effects

Beyond the lactone ring, other modifications of the side chain have been investigated. The goal of these modifications is often to create analogs with dissociated properties, for example, maintaining anti-proliferative effects while minimizing calcemic activity.

The introduction of a nitrogen atom into the side chain has been explored. In one instance, a series of vitamin D3 lactone derivatives were synthesized, most of which displayed VDR antagonist activity. Interestingly, the compound within this series that contained a nitrogen atom in its side chain did not exhibit this antagonistic effect. conicet.gov.ar In another study, the synthesis of a novel calcitriol analog, ML-344, which features an amide group bonded to C-25 and a carboxyl group in its side chain, was reported. conicet.gov.ar Computational studies suggested that this analog could bind to the VDR with greater affinity than calcitriol itself. conicet.gov.ar This analog demonstrated selective antiproliferative and antimigratory properties against tumor cell lines, which was attributed to its pH-dependent binding to the VDR. conicet.gov.ar

Locking the side chain's conformation through the introduction of features like a dienyne structure has also been shown to produce analogs with remarkable VDR transcriptional activity. mdpi.com Furthermore, the creation of "Gemini" analogs, which feature a second, distinct side chain at C-20, has allowed for a deeper probing of the steric requirements of the VDR ligand-binding pocket. mdpi.comresearchgate.net

These diverse modifications highlight the plasticity of the VDR and the potential to fine-tune the biological activity of this compound through rational drug design, leading to the development of novel therapeutic agents for a range of diseases.

Analytical Methodologies for Calcitriol Lactone Research

Advanced Chromatographic and Spectrometric Techniques for Isolation and Quantification

Chromatographic separation coupled with spectrometric detection provides the high sensitivity and specificity required to measure the typically low circulating concentrations of calcitriol (B1668218) lactone and to distinguish it from other structurally similar vitamin D metabolites.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC) combined with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the quantitative analysis of calcitriol lactone and other vitamin D metabolites. viamedica.plviamedica.pl This approach offers superior specificity compared to immunoassays by differentiating compounds based on their mass-to-charge ratio and fragmentation patterns, in addition to their chromatographic retention time. viamedica.pl For the analysis of vitamin D metabolites, which are non-polar, ionization techniques such as Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) can yield better results as ionization occurs in the gas phase. viamedica.pl

The process typically involves an extraction step, often solid-phase extraction (SPE), to isolate the analytes from complex biological matrices like plasma or serum. ijbio.comjci.org To enhance precision and accuracy, stable isotope-labeled internal standards, such as deuterium-labeled calcitriol, are commonly used. viamedica.plmdpi.com The use of Ultra-High-Performance Liquid Chromatography (UHPLC) can further improve the resolution and speed of separation. ijbio.comresearchgate.net Derivatization with agents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can be employed to improve the ionization efficiency and sensitivity for calcitriol and its metabolites. ijbio.com The Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer is frequently used for quantification, providing high sensitivity and selectivity. viamedica.plmdpi.com

Table 1: HPLC-MS/MS Parameters for Vitamin D Metabolite Analysis

ParameterDescriptionReference
Chromatography UHPLC with a C18 column ijbio.com
Mobile Phase Gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) trifluoroacetate) ijbio.com
Ionization Positive Electrospray Ionization (ESI) or APCI viamedica.plmdpi.com
Detection Triple quadrupole mass spectrometer in MRM mode viamedica.plmdpi.com
Internal Standard Deuterium-labeled calcitriol (Calcitriol d6) ijbio.com
Sample Preparation Solid-phase extraction (SPE) ijbio.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of vitamin D metabolites, although it is more commonly used in research settings than for routine diagnostics. viamedica.pl A key consideration for GC-MS analysis of compounds like this compound is their low volatility and thermal lability. Therefore, a derivatization step is typically required to convert the analytes into more volatile and thermally stable forms. researchgate.net Trimethylsilyl (TMS) derivatives are commonly prepared for this purpose. researchgate.net

Following derivatization, the sample is introduced into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected. Selected Ion Monitoring (SIM) is a common mode of operation in GC-MS for quantitative analysis, where the instrument is set to detect only specific fragment ions characteristic of the analyte of interest. nih.gov This enhances the sensitivity and selectivity of the measurement. nih.gov The use of stable isotope-labeled internal standards is also crucial for accurate quantification with GC-MS. nih.gov

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are indispensable for the definitive identification and structural elucidation of this compound, providing detailed information about its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the chemical structure of organic molecules, including this compound and its analogues. google.comconicet.gov.ar Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed to establish the connectivity of atoms and the stereochemistry of the molecule. conicet.gov.aracs.org

In the ¹H NMR spectrum, the chemical shifts, coupling constants (J values), and integration of the signals provide information about the electronic environment and proximity of different protons. google.comgoogle.com For instance, specific signals can be attributed to the protons on the A-ring, the triene system, and the side chain, including the lactone ring. google.com Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can be used to establish proton-proton and proton-carbon correlations, respectively, which helps in assembling the complete molecular structure. researchgate.net The Nuclear Overhauser Effect (NOE) is particularly useful for determining the three-dimensional arrangement of atoms by measuring the spatial proximity of protons. walisongo.ac.id

Table 2: Example ¹H NMR Data for a this compound-Related Intermediate

Chemical Shift (δ)MultiplicityAssignmentReference
0.86d3H google.com
0.86s3H google.com
1.05s3H google.com
3.77s1H google.com
3.85s1H google.com
4.15d1H google.com
4.56s1H google.com
Note: This data is for a related intermediate (Compound 3a) as described in the provided source.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its chemical bonds. The resulting IR spectrum shows absorption bands that are characteristic of particular functional groups.

For this compound, key functional groups that can be identified by IR spectroscopy include the hydroxyl (-OH) group, the carbonyl (C=O) group of the lactone ring, and the carbon-carbon double bonds (C=C) of the triene system. google.com The presence of a strong absorption band in the region of 1700-1750 cm⁻¹ would be indicative of the lactone carbonyl group. The hydroxyl groups would give rise to a broad absorption band in the region of 3200-3600 cm⁻¹. google.com

Table 3: Characteristic IR Absorption Frequencies for this compound Functional Groups

Functional GroupCharacteristic Absorption (cm⁻¹)Reference
O-H (hydroxyl)3200-3600 (broad) google.com
C=O (lactone)~1735-1750 google.com
C=C (alkene)~1600-1680 google.com

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule, including the absolute stereochemistry of chiral centers. researchgate.netresearchgate.net This technique requires the compound to be in a crystalline form. When a beam of X-rays is passed through a single crystal of the compound, the X-rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. mdpi.com

By analyzing this diffraction pattern, it is possible to calculate the positions of all the atoms in the molecule within the crystal lattice, providing a detailed three-dimensional model of the molecular structure. researchgate.netmdpi.com X-ray crystallography has been instrumental in confirming the structures of various calcitriol analogues and lactones, providing unambiguous evidence of their stereochemical configurations. researchgate.netresearchgate.net This information is crucial for understanding the structure-activity relationships of these compounds.

Computational Modeling and Molecular Docking Studies

Computational modeling and molecular docking have become indispensable tools in the study of this compound and its analogs, providing profound insights into their interactions with the Vitamin D Receptor (VDR). These in silico techniques allow researchers to visualize and predict how these molecules bind to the receptor at an atomic level, guiding the rational design of new compounds with desired biological activities.

Prediction of Ligand-VDR Interactions and Binding Conformations

Molecular docking studies are primarily used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For this compound and its derivatives, these studies have been crucial in elucidating the structural basis for their agonistic or antagonistic activity.

Docking simulations predict that, similar to the natural hormone calcitriol, its analogs adopt an elongated conformation to fit within the VDR's ligand-binding pocket (LBP). mdpi.com The stability of the resulting ligand-receptor complex is determined by a network of interactions, most notably hydrogen bonds and van der Waals forces. conicet.gov.ar For many active VDR ligands, key hydrogen bonds are consistently observed with specific amino acid residues within the LBP, such as Tyrosine143, Serine237, Arginine274, Serine278, and Histidine305. conicet.gov.ar

The specific interactions of lactone-containing analogs can significantly influence their function. For instance, the antagonist activity of some lactone derivatives is attributed to their ability to destabilize the active conformation of the receptor. doi.org A notable example is TEI-9647, a 26,23-lactone derivative, which acts as an antagonist in the human VDR by reducing the stability of helix 12, a critical region for coactivator binding. nih.gov In contrast, analogs that successfully form hydrogen bonds with key residues like Histidine305 and Histidine397 tend to exhibit agonistic properties. mdpi.comresearchgate.net The absence of these crucial interactions, as demonstrated in some synthetic analogs, leads to a lower affinity for the VDR and a blunted biological response. researchgate.net

The table below summarizes key amino acid residues in the VDR's ligand-binding pocket that have been shown in computational studies to interact with calcitriol and its analogs.

Interacting ResidueLigand/Analog TypeType of InteractionPredicted OutcomeSource(s)
Tyr143Agonist (Calcitriol)Hydrogen BondStabilization conicet.gov.ar
Ser237Agonist (Calcitriol)Hydrogen BondStabilization conicet.gov.ar
Arg274Agonist (Calcitriol)Hydrogen BondStabilization conicet.gov.ar
Ser278Agonist (Calcitriol)Hydrogen BondStabilization conicet.gov.ar
His305Agonist (Calcitriol)Hydrogen BondStabilization, Agonism mdpi.comconicet.gov.ar
His397Agonist (Calcitriol)Hydrogen BondStabilization, Agonism mdpi.com
His305Antagonist (Lactone ring)Parallel orientation, no H-bondAntagonism researchgate.net
Helix 12Antagonist (TEI-9647)DestabilizationAntagonism nih.gov

In Silico Screening for Novel this compound Analogs

In silico screening, or virtual screening, leverages computational power to search large databases of chemical compounds for molecules that are likely to bind to a biological target, such as the VDR. This approach accelerates the discovery of novel drug candidates by prioritizing a smaller, more manageable number of compounds for chemical synthesis and biological testing.

This methodology has been applied in the search for new VDR modulators based on the this compound scaffold. acs.org For example, computational studies have been used to guide the development of antagonists with improved activity over early lead compounds like TEI-9647. nih.gov By simulating the binding of various derivatives, researchers can predict how modifications to the lactone ring or its substituents will affect VDR binding and subsequent activity. acs.orgmdpi.com

One such study investigated specific interactions between the VDR and inhibitors based on the TEI-9647 structure. nih.gov Using molecular docking and other simulations, the research proposed that replacing a propyl group at a specific position with a phenethyl group could enhance the binding affinity of the inhibitor to the VDR. nih.gov These findings provide a rational basis for designing novel and more potent VDR antagonists. nih.gov Cell-based in silico screening platforms have also been employed to identify new VDR activators, successfully distinguishing potent agonists from lactone derivatives that often act as antagonists. researchgate.net

Dynamics Simulations of Receptor-Ligand Complexes

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the movement and conformational changes of the complex over time. These simulations are critical for understanding the stability of the binding and the precise mechanisms by which a ligand like this compound can modulate the receptor's function.

MD simulations have been instrumental in confirming the antagonistic mechanism of the lactone derivative TEI-9647. nih.gov These studies showed that TEI-9647 binding reduces the stability of helix 12 in the human VDR's ligand-binding domain. nih.gov Helix 12 must adopt a specific, stable conformation for the receptor to become active, and its destabilization prevents the recruitment of coactivator proteins, thereby blocking the receptor's signaling function. nih.gov Interestingly, the same simulations revealed that in the rat VDR, a specific residue (N410) stabilizes the interaction between helices 11 and 12, causing TEI-9647 to act as a weak agonist in that species. nih.gov

More advanced simulation techniques, such as generalized replica exchange with solute tempering (gREST), have been used to explore large-scale conformational changes of the VDR upon binding to agonists versus antagonists. acs.org Standard MD simulations of antagonist-bound VDR often show the receptor remaining in an active-like conformation, but gREST simulations have revealed a spontaneous conformational change of helix 12 only when an antagonist is bound. acs.org These dynamic studies provide a more complete picture of how different ligands can uniquely alter the structural dynamics of the VDR to produce their specific biological effects. acs.orgnih.gov

The following table summarizes findings from molecular dynamics simulations on VDR-ligand complexes.

Ligand/AnalogSimulation MethodKey FindingImplicationSource(s)
TEI-9647 (Antagonist)Molecular DynamicsReduces stability of helix 12 in human VDR.Explains antagonistic mechanism by preventing coactivator recruitment. nih.gov
TEI-9647Molecular DynamicsStabilized interaction between helix 11 and 12 in rat VDR.Explains species-specific weak agonist activity. nih.gov
Generic AntagonistgREST SimulationSpontaneous conformational change and unraveling of helix 12.Provides a structural model for antagonism that is not seen in conventional MD. acs.org
CTA-018 (Agonist)Molecular Dynamics (200 ns)Sulfonic group interacts with His393, stabilizing the complex.Potent agonistic activity. nih.gov

Future Directions and Emerging Research Avenues for Calcitriol Lactone

Comprehensive Characterization of Underexplored Biological Functions and Pathways

Calcitriol (B1668218) lactone, a significant metabolite of the active form of vitamin D, calcitriol, has historically been viewed primarily in the context of calcium and phosphate (B84403) homeostasis. medchemexpress.comwikilectures.eu However, emerging research is beginning to shed light on its broader, underexplored biological functions. While calcitriol's roles in bone health, cell differentiation, and immune function are well-established, the specific contributions of its lactone metabolite remain less clear. medchemexpress.comtocris.com Future research will likely focus on delineating the unique signaling pathways and cellular targets of calcitriol lactone, independent of its precursor.

The biological effects of calcitriol are mediated through both genomic and non-genomic pathways. mdpi.comnih.gov The genomic pathway involves the binding of calcitriol to the nuclear vitamin D receptor (VDR), which then acts as a transcription factor to regulate gene expression. mdpi.comwikipedia.org Non-genomic actions are more rapid and are initiated by calcitriol binding to a membrane-associated VDR. mdpi.comnih.gov A key area of future investigation will be to determine how this compound interacts with these pathways and whether it exhibits a preference for one over the other.

Furthermore, the discovery that various tissues beyond the kidneys, such as skin, bone, and immune cells, can produce small amounts of calcitriol suggests the potential for localized, or intracrine, actions of its metabolites. wisc.edunih.gov This opens up new avenues for exploring the tissue-specific functions of this compound. For instance, its role in modulating immune responses, inhibiting cell proliferation in cancer cells, and influencing skin metabolism warrants deeper investigation. tocris.comnih.govdrugbank.com

Development of Targeted Synthetic Routes for Isomer-Specific Production

The chemical synthesis of this compound is a complex challenge, primarily due to the need to control the stereochemistry at multiple chiral centers, particularly at carbons 23 and 25 of the side chain. google.comnih.gov Natural this compound is the (23S,25R)-isomer, and its biological activity is highly dependent on this specific configuration. google.comnih.gov Therefore, the development of synthetic routes that can produce this isomer with high selectivity is a critical area of research.

Several synthetic strategies have been explored, often involving the construction of the A-ring and the CD-ring/side chain portions of the molecule separately, followed by their coupling. google.comiiarjournals.org A significant hurdle has been the stereoselective synthesis of the lactone portion of the side chain. google.com Recent advancements have utilized methods like diastereoselective crotylation and epoxidation to establish the desired stereochemistry at C23 and C25, respectively. nih.gov

Future efforts will likely focus on refining these synthetic pathways to improve yields and stereoselectivity, making isomer-specific production more practical and cost-effective. This will be crucial for supplying sufficient quantities of pure this compound for detailed biological studies and potential therapeutic development. The synthesis of all four possible diastereoisomers will also be important for structure-activity relationship studies, helping to elucidate the precise structural requirements for biological activity. nih.govresearchgate.net

Rational Design of Next-Generation this compound Analogs with Enhanced Specificity

The development of synthetic analogs of calcitriol and its metabolites is a promising strategy for creating compounds with more targeted therapeutic effects and reduced side effects, such as hypercalcemia. researchgate.netoup.com The rational design of next-generation this compound analogs is an active area of research, with the goal of enhancing specificity for particular cellular targets or pathways.

One approach involves modifying the side chain of the molecule to alter its binding affinity for the vitamin D receptor (VDR) and its interaction with metabolizing enzymes like CYP24A1. researchgate.netnih.gov For example, introducing double or triple bonds, or fluorine atoms at specific positions can make the analogs more resistant to metabolic breakdown, thereby prolonging their activity. nih.gov

Another strategy focuses on creating analogs with restricted side-chain conformations. researchgate.net By limiting the flexibility of the side chain, it may be possible to design molecules that bind more selectively to the VDR in a way that triggers specific downstream signaling events. The synthesis of analogs with modified A-rings, such as 19-nor analogs, has also been shown to decrease the rate of certain metabolic processes. researchgate.net

The table below summarizes some of the key structural modifications being explored in the design of this compound analogs:

Modification StrategyTargetDesired Outcome
Side Chain Modification CYP24A1, VDRIncreased metabolic stability, enhanced VDR binding
A-Ring Modification Metabolic enzymesDecreased rate of metabolism
Conformational Restriction VDREnhanced binding specificity and targeted signaling

These efforts are expected to lead to the development of novel this compound analogs with improved therapeutic profiles for a range of conditions, including cancer and autoimmune diseases. tocris.comdrugbank.com

Integration of Multi-Omics Data to Decipher Complex Regulatory Networks

Understanding the full spectrum of this compound's biological effects requires a systems-level approach that integrates data from various "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics. This multi-omics approach can help to decipher the complex regulatory networks that are influenced by this compound.

Transcriptomic studies, for example, can identify the full set of genes whose expression is regulated by this compound, providing insights into the cellular pathways it modulates. nih.gov Proteomic analyses can then reveal how these changes in gene expression translate into altered protein levels and post-translational modifications. Metabolomic studies can further elucidate the downstream effects on cellular metabolism.

By integrating these different layers of biological information, researchers can build comprehensive models of the regulatory networks controlled by this compound. This will be essential for understanding its pleiotropic effects and for identifying potential biomarkers of its activity. A hierarchical regulatory network analysis has already been applied to understand the vitamin D-induced transcriptome in monocytes, revealing a complex web of interactions. nih.gov Similar approaches will be invaluable for dissecting the specific actions of this compound.

Role of this compound in Disease Pathophysiology (Mechanistic Perspectives)

While calcitriol has been implicated in a wide range of diseases, from osteoporosis and cancer to autoimmune disorders and neurodegenerative diseases, the specific role of this compound in the pathophysiology of these conditions is still largely unknown. tocris.commdpi.comdrugbank.commedsafe.govt.nz Future research will need to focus on elucidating the mechanistic perspectives of this compound's involvement in disease processes.

In the context of bone diseases like osteoporosis, it will be important to determine whether this compound has direct effects on bone cells, such as osteoblasts and osteoclasts, and how these effects compare to those of calcitriol. wikilectures.euviamedica.pl Some studies suggest that this compound may have an inhibitory action on bone resorption.

In cancer, where calcitriol has shown anti-proliferative activity, the potential for this compound and its analogs to serve as therapeutic agents is an exciting area of investigation. tocris.com Understanding the specific molecular mechanisms by which these compounds inhibit cancer cell growth will be key to their clinical development.

Furthermore, the immunomodulatory properties of calcitriol suggest a potential role for its lactone metabolite in autoimmune diseases. nih.govdrugbank.com Research into how this compound affects immune cell function could open up new therapeutic avenues for these conditions.

Q & A

Q. What are the standard protocols for synthesizing Calcitriol lactone and its diastereoisomers?

this compound (1a) and its diastereoisomers (1b, 1c, 1d) are synthesized via a multi-step process involving:

  • Oxidation of hydrindane tetrol intermediates (e.g., Compound 3a) using methods like those described by Johnson et al., yielding keto lactone intermediates (e.g., 4a) .
  • Lythgoe-type coupling to attach the vitamin D side chain, as demonstrated by Wovkulich et al. .
  • Diastereomer-specific pathways require chiral resolution or stereoselective oxidation, with yields and purity dependent on reaction conditions (e.g., solvent, temperature) .

Q. What analytical techniques are used to characterize this compound and its metabolites?

Key methods include:

  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., exact mass 444.288 for C27H40O5) .
  • NMR spectroscopy to resolve stereochemistry, particularly for C23 and C25 configurations .
  • Chromatographic separation (HPLC/GC) to distinguish diastereomers, leveraging differences in polarity and retention times .

Q. What is the primary metabolic pathway of this compound in humans?

this compound is a major circulating metabolite formed via:

  • C-24 hydroxylation of calcitriol by CYP24A1, followed by C-23 hydroxylation and cyclization to form the 26,23-lactone structure .
  • Serum concentrations average 131±17 pg/mL in humans, making it a critical biomarker for vitamin D metabolism studies .

Advanced Research Questions

Q. How can researchers resolve conflicting data on this compound’s biological activity in VDR binding assays?

Discrepancies arise from:

  • Diastereomer-specific activity : (23S,25R)-Calcitriol lactone (1a) shows higher VDR affinity than other isomers, necessitating rigorous stereochemical validation during synthesis .
  • Experimental variability : Use standardized protocols (e.g., competitive binding assays with radiolabeled 1,25(OH)2D3) and validate purity via LC-MS .
  • In vivo vs. in vitro models : Bone growth stimulation in osteoporotic rats may not correlate with cell-based assays due to pharmacokinetic factors .

Q. What strategies optimize the synthesis of multigram quantities of this compound for preclinical studies?

Scalable synthesis requires:

  • Intermediate purification : Use column chromatography or recrystallization to isolate hydrindane tetrol (Compound 3a) with >95% purity .
  • Process intensification : Optimize oxidation and coupling steps using design-of-experiment (DoE) software (e.g., Design Expert 13®) to balance feed rate, aspiration, and concentration .
  • Yield enhancement : Replace traditional oxidants with catalytic systems (e.g., TEMPO/NaClO) to minimize byproducts .

Q. How do researchers differentiate between this compound’s angiostatic and osteogenic effects in experimental models?

Methodological considerations include:

  • Dose-response studies : Use low doses (1–10 nM) for osteogenic effects (e.g., ALP activity in osteoblasts) and higher doses (>100 nM) for angiostatic assays (e.g., endothelial tube formation inhibition) .
  • Genetic models : Knockout mice for VDR or CYP24A1 can isolate lactone-specific pathways .
  • Metabolite profiling : Monitor calcitroic acid and other degradation products to rule out off-target effects .

Methodological Challenges & Data Interpretation

Q. What are common pitfalls in analyzing this compound’s stability in formulation studies?

Stability issues arise from:

  • Lactone ring hydrolysis in aqueous solutions (pH >7.0). Use lyophilization or lipid-based carriers (e.g., HP-β-CD) to enhance shelf life .
  • Photo-degradation : Store samples in amber vials under nitrogen to prevent UV-induced isomerization .

Q. How can researchers validate the specificity of antibodies used in this compound immunoassays?

Validation steps include:

  • Cross-reactivity testing against structurally similar metabolites (e.g., 1α,25(OH)2-24-oxo-D3) .
  • Spike-and-recovery experiments in biological matrices (serum/plasma) to confirm accuracy within ±15% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.